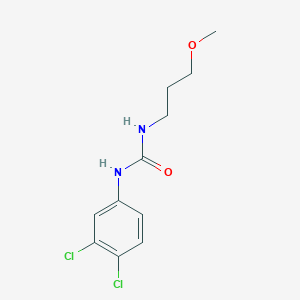![molecular formula C13H10Cl2N2O2S B4711667 methyl {[4-(3,5-dichlorophenyl)-2-pyrimidinyl]thio}acetate](/img/structure/B4711667.png)
methyl {[4-(3,5-dichlorophenyl)-2-pyrimidinyl]thio}acetate
Overview
Description
Methyl {[4-(3,5-dichlorophenyl)-2-pyrimidinyl]thio}acetate is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Mechanism of Action
The mechanism of action of methyl {[4-(3,5-dichlorophenyl)-2-pyrimidinyl]thio}acetate involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. In addition, it has been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation. These mechanisms of action contribute to the antitumor activity of this compound.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Furthermore, it has been found to inhibit the production of reactive oxygen species, which are known to contribute to the development of various diseases, including cancer and neurodegenerative disorders. In addition, it has been shown to modulate the expression of various genes that are involved in cell cycle regulation and apoptosis.
Advantages and Limitations for Lab Experiments
Methyl {[4-(3,5-dichlorophenyl)-2-pyrimidinyl]thio}acetate has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity towards cancer cells, which makes it a promising candidate for the development of anticancer drugs. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurodegenerative disorders. However, one limitation is its potential toxicity towards healthy cells, which requires careful evaluation and optimization of dosage and administration.
Future Directions
Methyl {[4-(3,5-dichlorophenyl)-2-pyrimidinyl]thio}acetate has several potential future directions. One direction is the development of novel anticancer drugs based on the structure of this compound. Another direction is the investigation of its potential use in the treatment of neurodegenerative disorders. Furthermore, it can be explored for its potential applications in agriculture, such as the development of pesticides and herbicides. Finally, its potential use in material science, such as the development of new materials with unique properties, can also be explored.
Conclusion:
This compound is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is required to fully explore the potential of this compound and its derivatives.
Scientific Research Applications
Methyl {[4-(3,5-dichlorophenyl)-2-pyrimidinyl]thio}acetate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antitumor, antifungal, and antibacterial activities. In addition, it has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, it has been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
methyl 2-[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2S/c1-19-12(18)7-20-13-16-3-2-11(17-13)8-4-9(14)6-10(15)5-8/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWAITLTUDTVEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC=CC(=N1)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(ethylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B4711584.png)

![5-{3-[3-(2,4-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4711613.png)
![N-(2,6-diethylphenyl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4711619.png)
![N-[4-(acetylamino)phenyl]-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4711626.png)
![3-[4-(cyclopentyloxy)phenyl]-5-[(2-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4711633.png)
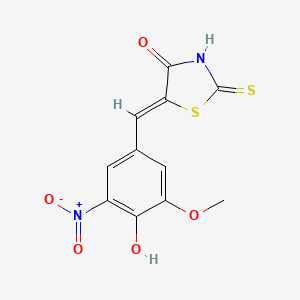
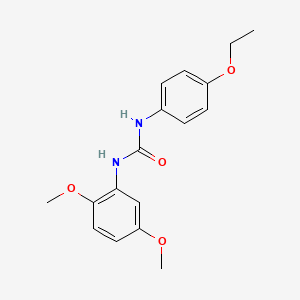

![1-(4-chlorophenyl)-2-{[4-(2-furylmethyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4711659.png)
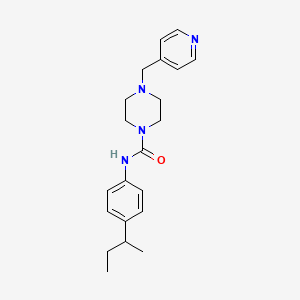
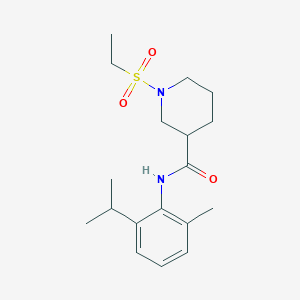
![5-(4-bromophenyl)-N-[5-(butyrylamino)-2-chlorophenyl]-2-furamide](/img/structure/B4711684.png)
